molecular formula C11H14N2O B178813 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol CAS No. 198487-81-9

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B178813
M. Wt: 190.24 g/mol
InChI Key: ANXOROSZGFVMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, also known as DMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBE has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis method.

Mechanism Of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol also appears to activate certain transcription factors, such as nuclear factor-kappa B, which play a role in the regulation of gene expression.

Biochemical And Physiological Effects

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have demonstrated that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can reduce tumor growth and inflammation in animal models. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has also been shown to enhance plant growth and improve crop yield by promoting root development and nutrient uptake.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar activities. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol. One area of interest is the development of new materials based on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could have unique properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to explore the potential agricultural applications of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, including its effects on different plant species and under different environmental conditions.

Synthesis Methods

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminomethyl-5,6-dimethylbenzimidazole with acetaldehyde, followed by reduction with sodium borohydride. The resulting product is then converted to the final compound, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, through a series of reactions involving acylation, reduction, and hydrolysis.

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. In agriculture, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to enhance plant growth and improve crop yield. In material science, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-5-9-10(6-8(7)2)13-11(12-9)3-4-14/h5-6,14H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXOROSZGFVMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol

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